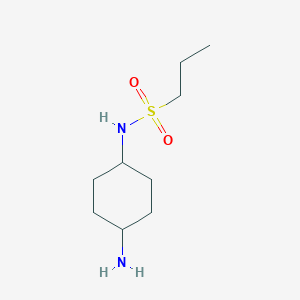

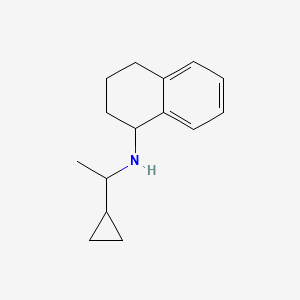

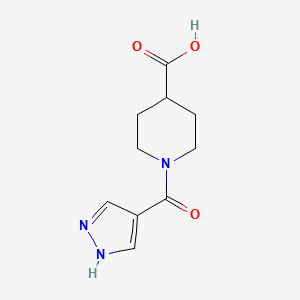

![molecular formula C9H8ClN3S2 B1461319 5-(4-Chlor-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin CAS No. 1157571-03-3](/img/structure/B1461319.png)

5-(4-Chlor-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin

Übersicht

Beschreibung

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H8ClN3S2 and its molecular weight is 257.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Im Bereich der pharmazeutischen Wissenschaften könnte diese Verbindung ein wertvoller Vorläufer bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen sein. Ihre Struktur deutet darauf hin, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was möglicherweise zur Entwicklung neuer Medikamente führt. Beispielsweise wurden Derivate des Thiadiazols auf ihre antiviralen Eigenschaften untersucht , was diese Verbindung zu einem Kandidaten für weitere Untersuchungen in der Entwicklung antiviraler Medikamente machen könnte.

Landwirtschaftliche Chemie

In der Landwirtschaft können Verbindungen wie 5-(4-Chlor-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin als chemische Zwischenprodukte bei der Herstellung neuer Pestizide oder Herbizide dienen. Es ist bekannt, dass die Thiadiazol-Einheit biologische Aktivität gegen bestimmte Pflanzenpathogene aufweist, was auf eine mögliche Verwendung in Pflanzenschutzstrategien hindeutet .

Materialwissenschaft

In der Materialwissenschaft könnte eine solche Verbindung bei der Entwicklung neuer organischer Halbleiter verwendet werden. Heterozyklische Verbindungen sind oft Schlüsselkomponenten bei der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten, da sie über günstige elektronische Eigenschaften verfügen .

Wirkmechanismus

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes and interact strongly with biological targets . These interactions can lead to a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, potentially affecting cell function and viability .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .

Biochemische Analyse

Biochemical Properties

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. The compound has been shown to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. Additionally, the compound interacts with heat shock protein 90, a molecular chaperone involved in protein folding and stabilization. By binding to heat shock protein 90, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can disrupt the function of client proteins, leading to altered cellular responses .

Cellular Effects

The effects of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and survival. Furthermore, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .

Molecular Mechanism

At the molecular level, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This binding interaction is facilitated by the presence of the thiadiazole ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as an inhibitor of heat shock protein 90 by binding to its ATP-binding domain, preventing the chaperone from stabilizing client proteins. This inhibition leads to the degradation of client proteins, resulting in altered cellular functions .

Eigenschaften

IUPAC Name |

5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNTWMSMGBLJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3=NSN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

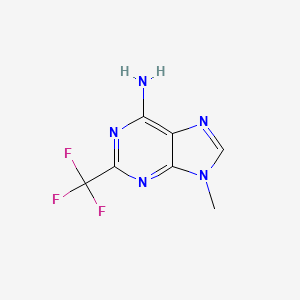

![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

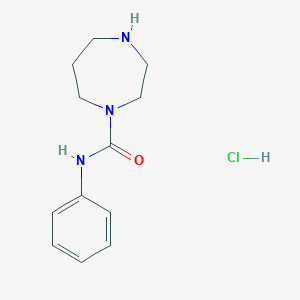

![3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine](/img/structure/B1461238.png)

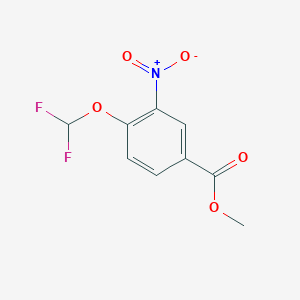

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)